molecular formula C14H13NO2 B6363798 2-(3,5-Dimethylphenyl)nicotinic acid CAS No. 1226149-93-4

2-(3,5-Dimethylphenyl)nicotinic acid

Cat. No.: B6363798
CAS No.: 1226149-93-4
M. Wt: 227.26 g/mol
InChI Key: WETLDURMEKSIMZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)nicotinic acid is a chemical compound that belongs to the family of nicotinic acid derivatives. It is characterized by the presence of a nicotinic acid moiety substituted with a 3,5-dimethylphenyl group. This compound has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol. Nicotinic acid derivatives are known for their diverse biological activities and are widely studied in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various nicotinic acid derivatives.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop more environmentally friendly methods for the industrial production of nicotinic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylphenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Nicotinic acid derivatives are investigated for their potential therapeutic effects in treating diseases such as Alzheimer’s disease and cardiovascular disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to act as precursors for nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism . These coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP), are essential for various metabolic processes. Additionally, nicotinic acid derivatives have been shown to exhibit antilipolytic, vasodilatory, and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Nicotinamide: Another form of vitamin B3, it is used in skincare products and as a dietary supplement.

    2-(3,5-Dimethylphenyl)amino]nicotinic acid: A related compound with similar structural features and potential biological activities.

Uniqueness

2-(3,5-Dimethylphenyl)nicotinic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-6-10(2)8-11(7-9)13-12(14(16)17)4-3-5-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETLDURMEKSIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680749
Record name 2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226149-93-4
Record name 2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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